![molecular formula C21H14 B14172240 12-Methylbenzo[a]pyrene CAS No. 4514-19-6](/img/structure/B14172240.png)
12-Methylbenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It is a derivative of benzo[a]pyrene, which is known for its carcinogenic properties. This compound is of significant interest due to its structural complexity and potential biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methylbenzo[a]pyrene typically involves the alkylation of benzo[a]pyrene. One common method is the Friedel-Crafts alkylation, where benzo[a]pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and potential health hazards. when produced, it follows similar synthetic routes as described above, with stringent controls to ensure safety and purity.
Análisis De Reacciones Químicas
Types of Reactions
12-Methylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This includes electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Aplicaciones Científicas De Investigación
12-Methylbenzo[a]pyrene is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of PAHs.
Biology: Investigating its effects on cellular processes and its potential as a carcinogen.
Medicine: Exploring its role in cancer research and its interactions with DNA.
Industry: Used as a reference compound in environmental monitoring and pollution studies.
Mecanismo De Acción
The mechanism of action of 12-Methylbenzo[a]pyrene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The primary molecular target is DNA, and the pathways involved include the cytochrome P450 enzyme system, particularly CYP1A1 and CYP1B1 .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[e]pyrene: Another isomer with similar structural features but different biological activities.
4-Methylbenzo[a]pyrene: A methylated derivative with distinct reactivity.
Uniqueness
12-Methylbenzo[a]pyrene is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. This makes it a valuable compound for studying the structure-activity relationships of PAHs.
Propiedades
Número CAS |
4514-19-6 |
|---|---|
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
12-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-11-19-18-7-3-2-5-15(18)12-16-10-9-14-6-4-8-17(13)20(14)21(16)19/h2-12H,1H3 |
Clave InChI |
FLMPDOQIFWNZJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=CC4=CC=CC=C42)C=CC5=C3C1=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


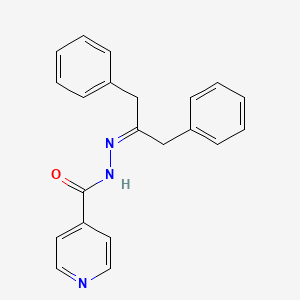
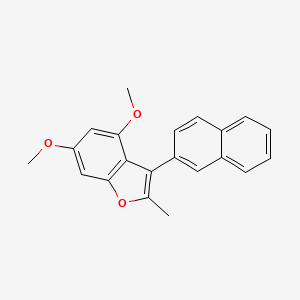
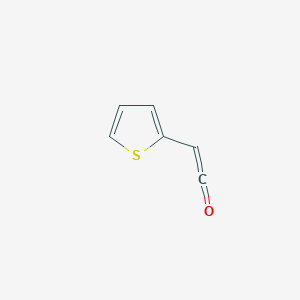
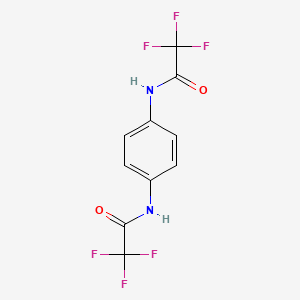
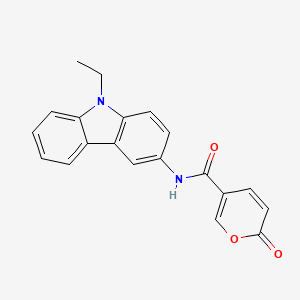
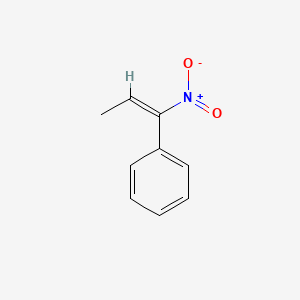
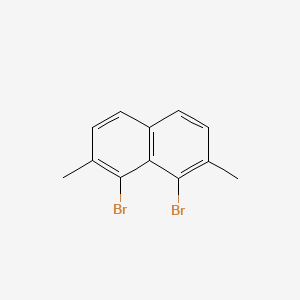
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)
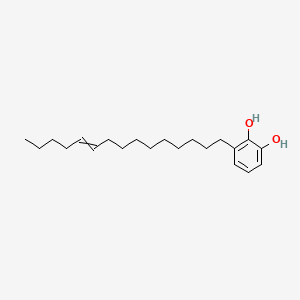
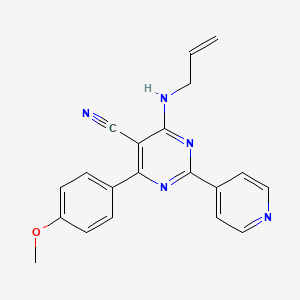
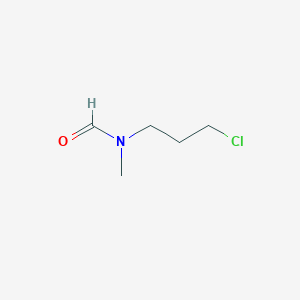
![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
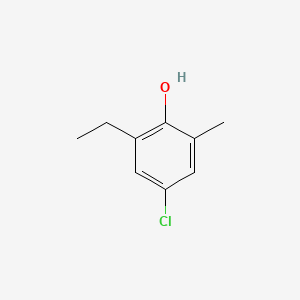
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)
